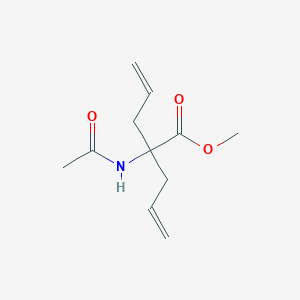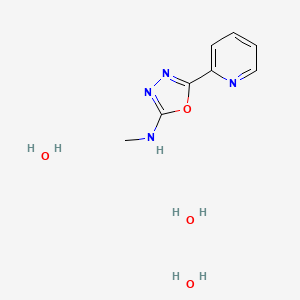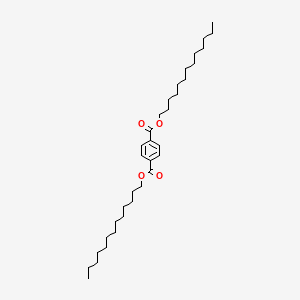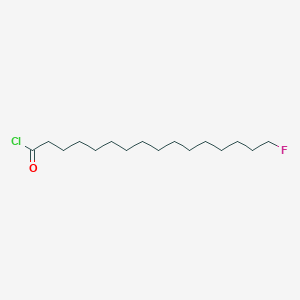
Neon-water
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neon-water clathrate hydrate is a compound formed under high-pressure and low-temperature conditions Clathrate hydrates are crystalline water-based solids physically resembling ice, in which small non-polar molecules, such as neon, are trapped inside “cages” of hydrogen-bonded water molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Neon-water clathrate hydrate can be synthesized by exposing water ice to neon gas at high pressures (350–480 MPa) and low temperatures (around -30°C) . The neon gas molecules become trapped within the cavities of the water ice lattice, forming the clathrate hydrate structure.
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound clathrate hydrates due to the extreme conditions required for their formation
Analyse Chemischer Reaktionen
Types of Reactions
Neon-water clathrate hydrates do not undergo typical chemical reactions such as oxidation, reduction, or substitution due to the inert nature of neon. The formation of the clathrate hydrate itself is a physical process rather than a chemical reaction.
Common Reagents and Conditions
The primary reagents for forming this compound clathrate hydrates are neon gas and water ice. The conditions required include high pressure and low temperature to stabilize the clathrate structure.
Major Products Formed
The major product formed is the this compound clathrate hydrate itself, with neon gas molecules encapsulated within the water ice lattice.
Wissenschaftliche Forschungsanwendungen
Chemistry: Studying the properties of clathrate hydrates can provide insights into the behavior of gases under extreme conditions.
Biology: Understanding clathrate hydrates can help in studying the preservation of biological samples at low temperatures.
Industry: Exploring the use of clathrate hydrates for gas storage and transportation.
Wirkmechanismus
The formation of neon-water clathrate hydrates involves the physical encapsulation of neon gas molecules within the cavities of the water ice lattice. This process is driven by the high pressure and low temperature conditions that stabilize the clathrate structure. The molecular targets are the water molecules forming the hydrogen-bonded lattice, which creates the cavities for neon encapsulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Argon-water clathrate hydrate
- Krypton-water clathrate hydrate
- Xenon-water clathrate hydrate
Uniqueness
Neon-water clathrate hydrate is unique due to the small size and low polarizability of neon atoms, which result in a more stable clathrate structure compared to those formed with larger noble gases like xenon. The high ionization potential of neon also makes it less reactive, contributing to the stability of the clathrate hydrate.
Eigenschaften
CAS-Nummer |
213474-04-5 |
|---|---|
Molekularformel |
H2NeO |
Molekulargewicht |
38.195 g/mol |
IUPAC-Name |
neon;hydrate |
InChI |
InChI=1S/Ne.H2O/h;1H2 |
InChI-Schlüssel |
XWFZTBBODIZSOO-UHFFFAOYSA-N |
Kanonische SMILES |
O.[Ne] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(4-chlorophenyl)sulfonylamino]-N-(naphthalen-1-ylmethylideneamino)benzamide](/img/structure/B14242247.png)


![2-[1-(4-Nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole](/img/structure/B14242260.png)
![10-Propyl-5,6,7,8-tetrahydro-4H-cyclonona[c]furan](/img/structure/B14242264.png)



![2-[[[(1R)-1-phenylethyl]amino]methyl]cyclohexan-1-one;hydrochloride](/img/structure/B14242288.png)
![(2S)-5-Ethoxy-5-oxo-2-[(triphenylmethyl)amino]pentanoate](/img/structure/B14242298.png)

![N-Benzyl-N'-[(2-nitrophenyl)methyl]urea](/img/structure/B14242306.png)
